Rotatable Bond Count: Cycloheptyl vs Cyclohexylmethyl
The target compound carries a secondary cycloheptylamine substituent directly attached to the pyridazine ring, resulting in 6 rotatable bonds. The closest commercially available isomer, N-(cyclohexylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, possesses a methylene spacer that reduces the rotatable bond count to 5.[1] The extra rotatable bond in the target compound increases conformational entropy and may influence binding‑site accommodation during lead optimization.
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 6 |
| Comparator Or Baseline | N-(cyclohexylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine: 5 |
| Quantified Difference | +1 rotatable bond (20% increase) |
| Conditions | In silico descriptor calculated by SilDrug server using the same algorithm for both molecules. |
Why This Matters
A higher rotatable bond count correlates with greater conformational flexibility, which can be exploited in fragment‑growing or scaffold‑hopping campaigns where the cycloheptyl group may access sub‑pockets inaccessible to the cyclohexylmethyl analog.
- [1] N-(cyclohexylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine – Basic Properties. SilDrug server. Accessed 2026‑04‑30. View Source
